
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide, also known as EHPQMB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of benzamides and has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. In
Wirkmechanismus
The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, and MMP-9, which is involved in the breakdown of extracellular matrix proteins. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of immune responses and inflammation. It also induces apoptosis in cancer cells and inhibits their proliferation. Additionally, this compound has been shown to have antimicrobial effects against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been characterized using various spectroscopic techniques. It exhibits a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects, making it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. It has not been extensively studied in vivo, and its toxicity and pharmacokinetic properties are not well understood.
Zukünftige Richtungen
There are several future directions for research on N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide. One area of interest is its potential use as a therapeutic agent for various inflammatory and neoplastic diseases. Another area of interest is its potential use as an antimicrobial agent. Further studies are needed to determine its toxicity and pharmacokinetic properties, as well as its efficacy in vivo. Additionally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved biological activities.
Synthesemethoden
The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide involves the reaction of 4-ethoxyaniline with 2-hydroxy-3-formylquinoline in the presence of sodium borohydride. The resulting intermediate is then reacted with 3,4-dimethoxybenzoyl chloride to yield the final product. The compound has been synthesized in both solution and solid-phase methods and has been characterized using various spectroscopic techniques, including NMR, IR, and MS.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also exhibits antitumor effects by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, this compound has been shown to have antimicrobial effects against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-3,4-dimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5/c1-4-34-22-12-10-21(11-13-22)29(27(31)19-9-14-24(32-2)25(16-19)33-3)17-20-15-18-7-5-6-8-23(18)28-26(20)30/h5-16H,4,17H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDKVCMNQUNSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

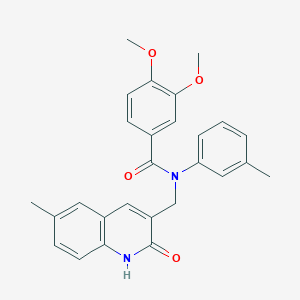
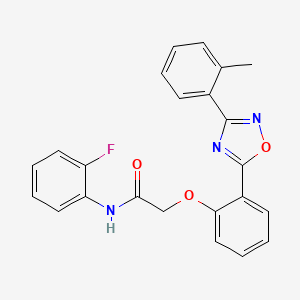
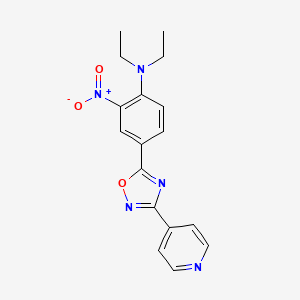

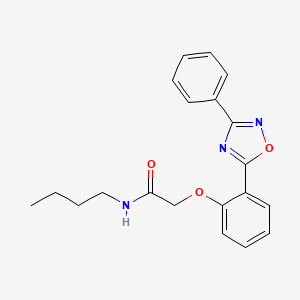
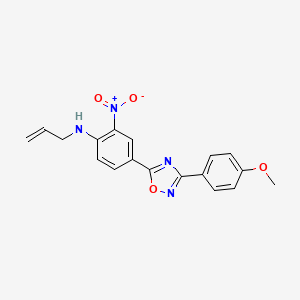
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7696924.png)

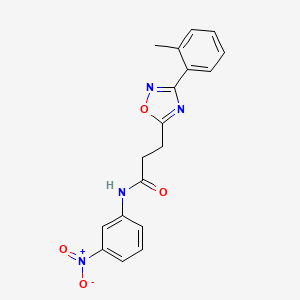
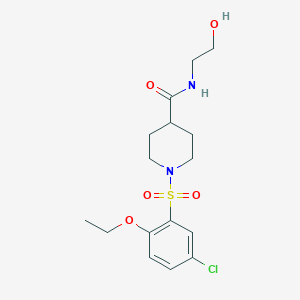
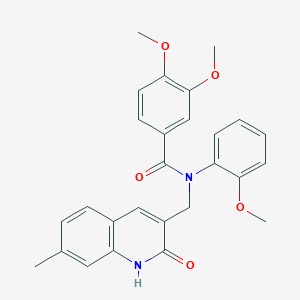
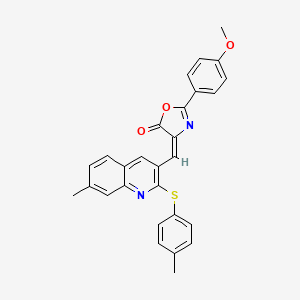
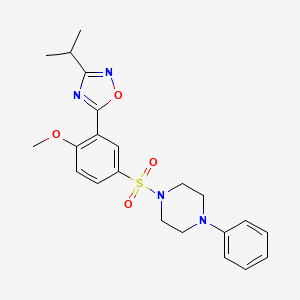
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696980.png)